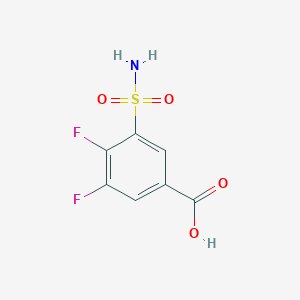
3,4-Difluoro-5-sulfamoylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Difluoro-5-sulfamoylbenzoic acid is a useful research compound. Its molecular formula is C7H5F2NO4S and its molecular weight is 237.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
While the search results do not focus specifically on the applications of "3,4-Difluoro-5-sulfamoylbenzoic acid," they do provide information on related benzenesulfonamide derivatives and their uses.
4-Substituted Amino-5-Sulfamoylbenzoic Acid Derivatives
- Diuretic and Antihypertensive Activity: 4-substituted amino-5-sulfamoylbenzoic acid derivatives have diuretic activity and are useful in treating hypertension .
- General Formula: These derivatives are represented by a specific formula, with details on the substituents A and R . A can be hydrogen or methyl, and R can be furylmethylamino or 2-tetrahydropyranylmethyl, while R' is chloro or trifluoromethyl . The compounds can be prepared using benzonitrile intermediates .
- Synthesis Examples: The search results provide examples of synthesizing related compounds, such as 2-chloro-4-furfurylamino-5-sulfamoylbenzoic acid .
Benzenesulfonamide Derivatives
- MEK Inhibitors: Benzenesulfonamide derivatives are useful as MEK inhibitors .
- Treatment Applications: These compounds can be used for treating or reducing the symptoms of xenograft rejection, osteoarthritis, rheumatoid arthritis, cystic fibrosis, complications of diabetes, hepatomegaly, cardiomegaly, stroke, heart failure, septic shock, asthma, and Alzheimer's disease .
- Antiviral Agents: Benzenesulfonamide derivatives are also useful as antiviral agents for treating viral infections such as HIV, hepatitis B virus (HBV), human papilloma virus (HPV), cytomegalovirus (CMV), and Epstein-Barr virus (EBV) .
- Combination Therapy: Methods of combination therapy, such as treating cancer with radiation therapy or chemotherapy (e.g., mitotic inhibitors like taxanes or vinca alkaloids), are also featured .
Eigenschaften
Molekularformel |
C7H5F2NO4S |
|---|---|
Molekulargewicht |
237.18 g/mol |
IUPAC-Name |
3,4-difluoro-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C7H5F2NO4S/c8-4-1-3(7(11)12)2-5(6(4)9)15(10,13)14/h1-2H,(H,11,12)(H2,10,13,14) |
InChI-Schlüssel |
AVRGLOXFKJWMPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)F)S(=O)(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















